molecular formula C10H9ClN2OS B2581470 1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 302840-90-0

1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No. B2581470
CAS RN: 302840-90-0
M. Wt: 240.71
InChI Key: TUHQNQOPQGYRCX-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, also known as CMP-Sulfonyl-Imidazole (CSI), is a compound that has been recently discovered and studied for its potential applications in scientific research. It is a synthetic compound with a unique structure that has been found to be useful in a variety of applications, including drug delivery and cancer research. In

Scientific Research Applications

Synthesis and Transformation of Imidazole Derivatives

Imidazole derivatives, including 1-(3-chloro-4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, are synthesized using various methods, involving metallic derivatives of imidazole and phosphorus halides, or cross-coupling of halogenimidazoles and dialkyl phosphites in the presence of palladium catalysts. These synthesis pathways offer routes to a broad spectrum of chemically and biologically active compounds. The chemical properties of these derivatives allow for further modification, leading to the synthesis of important organic compounds and potential pharmaceuticals (Abdurakhmanova et al., 2018).

Biological Activities of Imidazole Derivatives

Imidazole derivatives exhibit a range of biological activities, which make them candidates for drug development. These activities include antitumor, antimicrobial, and various pharmacological actions. Specifically, certain imidazole derivatives have shown promise in preclinical testing for antitumor applications, highlighting the potential of these compounds in cancer therapy (Iradyan et al., 2009). Another study emphasizes the role of imidazole derivatives in the design of p38α MAP kinase inhibitors, indicating their relevance in inflammatory diseases and cancer (Scior et al., 2011).

Antioxidant Properties

Furthermore, the antioxidant capacity of imidazole derivatives, including those similar to the compound , has been explored. These compounds participate in reactions that neutralize free radicals and active oxygen species, potentially contributing to their therapeutic applications in preventing or treating diseases associated with oxidative stress (Ilyasov et al., 2020).

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c1-6-2-3-7(4-8(6)11)13-9(14)5-12-10(13)15/h2-4H,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHQNQOPQGYRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CNC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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